1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique structure combining a cyclopropane ring, a tetrahydroquinoline moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Thiophene Functionalization: The thiophene ring can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Urea Formation: Finally, the urea moiety is introduced by reacting the amine with an isocyanate or carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenated thiophene derivatives, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.
Scientific Research Applications
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of new materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, while the tetrahydroquinoline and thiophene rings can interact with biological macromolecules through π-π stacking or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinoline: Lacks the thiophene and urea functionalities, making it less versatile in applications.
Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the tetrahydroquinoline and cyclopropane moieties.
N-(Thiophen-2-ylmethyl)urea: Similar urea functionality but lacks the tetrahydroquinoline and cyclopropane rings.
Uniqueness
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(13-5-6-13)22-9-1-3-14-11-15(7-8-17(14)22)21-19(24)20-12-16-4-2-10-25-16/h2,4,7-8,10-11,13H,1,3,5-6,9,12H2,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSAYJIUVVAXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1)C(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.